molecular formula C22H28N4O3 B610079 Sunitinib metabolite M8 CAS No. 1126899-61-3

Sunitinib metabolite M8

Cat. No. B610079
M. Wt: 396.49
InChI Key: YBNMTJYLJWAMGJ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHA-782584 is a bio-active chemical.

Scientific Research Applications

Accelerated Metastasis in Cancer

Sunitinib, a VEGFR/PDGFR kinase inhibitor, has been observed to accelerate metastatic tumor growth and decrease overall survival in certain cancer models. This effect contrasts with the antitumor benefits seen in primary tumors treated with sunitinib, highlighting a complex impact on metastasis and survival (Ebos et al., 2009).

Synergistic Antitumor Responses in Renal Cell Carcinoma

Combining Sunitinib with immunotherapy, specifically an agonistic antibody against glucocorticoid‐induced TNFR related protein (GITR), elicits strong antitumor responses in metastatic renal cell carcinoma. This combination enhances the infiltration and activation of immune cells, indicating a synergistic effect beneficial for cancer treatment (Yu et al., 2016).

Pharmacokinetic Analysis

A population pharmacokinetic meta-analysis of sunitinib malate and its primary metabolite, SU12662, highlights the importance of considering individual patient characteristics like tumor type and genetic factors in determining drug exposure and effectiveness (Houk et al., 2009).

Resistance Mechanisms in Renal Cell Carcinoma

Research indicates that increased secretion of interleukin-8 (IL-8) from tumors may contribute to sunitinib resistance in renal cell carcinoma. This finding suggests IL-8 as a potential therapeutic target to overcome resistance to sunitinib in this cancer type (Huang et al., 2010).

Impact on Immunosuppressive Cells

Sunitinib has been shown to induce tumor cell apoptosis and growth arrest in renal cell carcinoma. This effect correlates with the inhibition of Stat3 activity, suggesting its role in both direct antitumor effects and positive impacts on the tumor's immunologic microenvironment (Xin et al., 2009).

Drug Distribution in Liver Cancer Treatment

Fluorescence imaging and mass spectrometry imaging studies on sunitinib have provided insights into the local delivery and distribution of the drug and its metabolites in liver cancer treatment. This research is crucial for assessing effective drug delivery in hepatic transarterial administration (Fuchs et al., 2018).

properties

CAS RN

1126899-61-3

Product Name

Sunitinib metabolite M8

Molecular Formula

C22H28N4O3

Molecular Weight

396.49

IUPAC Name

1H-Pyrrole-3-carboxamide, N-(2-(diethylamino)ethyl)-5-((Z)-(1,2-dihydro-5-hydroxy-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-

InChI

InChI=1S/C22H28N4O3/c1-5-26(6-2)10-9-23-22(29)20-13(3)19(24-14(20)4)12-17-16-11-15(27)7-8-18(16)25-21(17)28/h7-8,11-12,24,27H,5-6,9-10H2,1-4H3,(H,23,29)(H,25,28)/b17-12-

InChI Key

YBNMTJYLJWAMGJ-ATVHPVEESA-N

SMILES

O=C(C1=C(C)NC(/C=C2C(NC3=C\2C=C(O)C=C3)=O)=C1C)NCCN(CC)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PHA-782584;  PHA 782584;  PHA782584.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib metabolite M8
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sunitinib metabolite M8
Reactant of Route 3
Sunitinib metabolite M8
Reactant of Route 4
Reactant of Route 4
Sunitinib metabolite M8
Reactant of Route 5
Reactant of Route 5
Sunitinib metabolite M8
Reactant of Route 6
Reactant of Route 6
Sunitinib metabolite M8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.